molecular formula C9H16N2O B1611853 2,9-Diazaspiro[5.5]undecan-1-one CAS No. 910442-12-5

2,9-Diazaspiro[5.5]undecan-1-one

Cat. No. B1611853
CAS RN: 910442-12-5
M. Wt: 168.24 g/mol
InChI Key: UHFYTRKXKDDMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Diazaspiro[5.5]undecan-1-one, also known as 2,9-Diazaspiro[5.5]undecane, is a cyclic organic compound belonging to the class of spiro compounds. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. It has been studied for its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Bioactivity and Synthesis

2,9-Diazaspiro[5.5]undecan-1-one derivatives have been explored for their bioactivity, particularly in the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychosis. This was discussed in a review focusing on the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, a closely related compound class, highlighting their potential in therapeutic applications (Blanco‐Ania, Heus, & Rutjes, 2017).

CCR8 Antagonists

The 2,9-Diazaspiro[5.5]undecan-1-one structure has been utilized in the development of CCR8 antagonists. These compounds are significant in treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Antihypertensive Properties

Some 2,9-Diazaspiro[5.5]undecan-1-one derivatives have demonstrated potent antihypertensive effects. In a study, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were prepared and screened for their antihypertensive properties, showing significant potential in this area (Clark et al., 1983).

Synthesis and SAR Studies

The synthesis and structure-activity relationship (SAR) studies of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists have been reported. These studies are crucial for understanding how changes in the molecular structure of these compounds affect their biological activity, particularly in antiviral applications (Yang et al., 2009).

Glycoprotein IIb-

IIIa AntagonistsThe 2,9-Diazaspiro[5.5]undecan-1-one nucleus has been incorporated into glycoprotein IIb-IIIa antagonists, demonstrating their utility in inhibiting platelet aggregation. These compounds are essential in the development of nonpeptide RGD mimics, which are critical in cardiovascular research and therapeutics (Smyth et al., 2001).

Treating Chronic Kidney Diseases

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase inhibitors and orally active agents for treating chronic kidney diseases. This highlights their significant role in the development of new therapeutic agents for kidney-related ailments (Kato et al., 2014).

Solid-Phase Synthesis Techniques

2,9-Diazaspiro[5.5]undecanes have been synthesized using microwave-assisted solid-phase synthesis techniques. This method emphasizes the efficiency and versatility of synthesizing diazaspirocycles, which is crucial for the rapid development of new compounds for various applications (Macleod et al., 2006).

Photophysical Studies and TDDFT Calculations

The synthesis and photophysical properties of diazaspiro compounds have been studied, providing insights into their solvatochromic behavior and electronic structure. These studies are significant for the development of new materials and sensors (Aggarwal & Khurana, 2015).

Drug Discovery and Design

The synthesis of novel spiro scaffolds, inspired by bioactive natural products and incorporating 1,9-diazaspiro[5.5]undecane, has been achieved. These scaffolds are designed for ease of conversion to lead generation libraries, demonstrating the compound's versatility in drug discovery (Jenkins et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2,9-Diazaspiro[5.5]undecan-1-one is the METTL3/METTL14 protein complex , which is part of the m6A regulation machinery . This complex plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

2,9-Diazaspiro[5.5]undecan-1-one interacts with its targets by inhibiting the METTL3/METTL14 protein complex . This interaction results in a decrease in the level of N6-methyladenosine (m6A), a common modification in RNA .

Biochemical Pathways

The compound affects the m6A methylation pathway. The METTL3/METTL14 protein complex is responsible for installing the m6A mark on RNA . By inhibiting this complex, 2,9-Diazaspiro[5.5]undecan-1-one reduces the level of m6A in RNA, which can influence various biological processes such as splicing, translation, stability, and degradation .

Pharmacokinetics

The pharmacokinetic properties of 2,9-Diazaspiro[5Related compounds have been reported to have favorable adme properties . These properties, which include absorption, distribution, metabolism, and excretion, can impact the bioavailability of the compound.

Result of Action

The inhibition of the METTL3/METTL14 protein complex by 2,9-Diazaspiro[5.5]undecan-1-one leads to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This can have various molecular and cellular effects, potentially influencing gene expression regulation and contributing to the treatment of diseases like cancer and diabetes .

Action Environment

The action, efficacy, and stability of 2,9-Diazaspiro[5.5]undecan-1-one can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature . 5]undecan-1-one.

properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-9(2-1-5-11-8)3-6-10-7-4-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFYTRKXKDDMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590775
Record name 2,9-Diazaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910442-12-5
Record name 2,9-Diazaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Diazaspiro[5.5]undecan-1-one
Reactant of Route 2
2,9-Diazaspiro[5.5]undecan-1-one
Reactant of Route 3
2,9-Diazaspiro[5.5]undecan-1-one
Reactant of Route 4
2,9-Diazaspiro[5.5]undecan-1-one
Reactant of Route 5
2,9-Diazaspiro[5.5]undecan-1-one
Reactant of Route 6
2,9-Diazaspiro[5.5]undecan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.